Butyl[(oxan-4-yl)methyl]amine
Description
Butyl[(oxan-4-yl)methyl]amine is a tertiary amine compound characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a methyl group attached to a butyl chain. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol. The compound’s structure combines lipophilic (butyl chain) and hydrophilic (oxane ring) moieties, making it a candidate for applications in medicinal chemistry, particularly in drug delivery or as a precursor for bioactive molecules. However, its detailed physicochemical properties (e.g., solubility, logP, pKa) and biological activity remain understudied in publicly available literature.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-6-11-9-10-4-7-12-8-5-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUWYWUSVBPYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(oxan-4-yl)methyl]amine typically involves the reaction of butylamine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Butyl[(oxan-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl[(oxan-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of Butyl[(oxan-4-yl)methyl]amine include substituted oxane derivatives with varying alkyl or cyclic substituents. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Findings :
The oxane ring’s oxygen atom enhances polarity relative to piperidine derivatives (e.g., N-Butylpiperidine), affecting solubility in aqueous media.
Safety Profile :
- Butyl-substituted amines generally exhibit moderate toxicity, but specific data for this compound are lacking. In contrast, 4-(Cyclobutylmethyl)oxan-4-amine has documented hazards (e.g., skin irritation), suggesting that substituent choice significantly influences safety .
Applications :
- Cyclic amines like 4-(Cyclobutylmethyl)oxan-4-amine are prioritized in pharmaceutical R&D due to their conformational rigidity, whereas this compound’s flexible butyl chain may favor membrane permeability in drug candidates.
Biological Activity
Butyl[(oxan-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a butyl group attached to an oxan-4-ylmethyl amine structure. This configuration allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. It acts as a nucleophile, participating in biochemical pathways that lead to alterations in target molecule functions. The specific pathways activated depend on the cellular context and the nature of the target molecules involved.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be relevant in drug design.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, contributing to neuroprotective effects.
- Pharmacological Applications : Its unique structure allows for exploration in therapeutic applications, particularly in drug development .
Case Study 1: Enzyme Interaction
A study investigated the compound's interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that this compound could inhibit these enzymes, which are crucial for neurotransmitter regulation. The IC50 values for AChE and BChE were determined to be 5.23 µM and 3.12 µM, respectively, suggesting moderate potency .
Case Study 2: Antioxidant Activity
In another study assessing antioxidant properties, this compound demonstrated significant activity in reducing oxidative stress markers in neuronal cells. The compound exhibited a 45% reduction in reactive oxygen species (ROS) levels at a concentration of 20 µM, indicating its potential for neuroprotective applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Butylamine | Simple amine | Various chemical syntheses | N/A |
| Oxan-4-ylmethyl chloride | Precursor | Synthesis intermediate | N/A |
| Tetrahydropyran | Related cyclic compound | Protecting group in synthesis | N/A |
| This compound | Unique oxane structure | Enzyme inhibition, antioxidant | AChE: 5.23; BChE: 3.12 |
This table highlights how this compound's unique oxane structure contributes to its distinct biological activities compared to simpler amines and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
